molecular formula C18H13Cl2N3O3 B5716228 N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide

N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide

Cat. No. B5716228
M. Wt: 390.2 g/mol
InChI Key: IUSIQMRXAGIZRX-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide, also known as DCFH-INH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a hydrazide derivative of isoniazid, which is an anti-tuberculosis drug. DCFH-INH has been shown to possess anti-tuberculosis activity, as well as anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide is not fully understood. However, it is believed to inhibit the growth of Mycobacterium tuberculosis by targeting the mycolic acid biosynthesis pathway. N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. Furthermore, N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide has been shown to possess several biochemical and physiological effects. It inhibits the growth of Mycobacterium tuberculosis by targeting the mycolic acid biosynthesis pathway. N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. Furthermore, N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.

Advantages and Limitations for Lab Experiments

N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It possesses anti-tuberculosis, anti-inflammatory, and anti-cancer properties, making it a versatile compound for studying these diseases. However, N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide also has limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to study its effects on specific pathways. Furthermore, N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide has not been extensively studied in vivo, which limits its potential clinical applications.

Future Directions

There are several future directions for studying N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide. One potential direction is to study its effects on specific pathways, such as the mycolic acid biosynthesis pathway or the NF-κB signaling pathway. Another potential direction is to study its effects in vivo, to determine its potential clinical applications. Furthermore, N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide can be modified to improve its potency and selectivity, which may lead to the development of more effective drugs for tuberculosis, inflammation, and cancer.

Synthesis Methods

N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide can be synthesized by reacting isoniazid with 5-[(3,4-dichlorophenoxy)methyl]-2-furaldehyde in the presence of hydrazine hydrate. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis. N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-[(E)-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3/c19-16-4-3-13(9-17(16)20)25-11-15-2-1-14(26-15)10-22-23-18(24)12-5-7-21-8-6-12/h1-10H,11H2,(H,23,24)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSIQMRXAGIZRX-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide

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